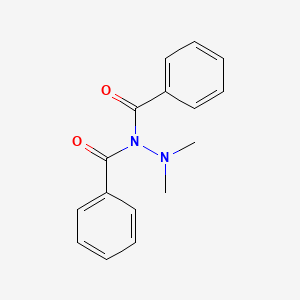

Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-

Description

Significance of Hydrazine (B178648) Derivatives as Versatile Organic Scaffolds

Substituted hydrazines are a class of organic compounds containing a nitrogen-nitrogen single bond with one or more hydrogen atoms replaced by organic substituents. These compounds are of significant interest in chemical research due to their versatile nature as building blocks and intermediates in the synthesis of a wide array of more complex molecules. nih.govorganic-chemistry.org The presence of the N-N bond and the varying substitution patterns on the nitrogen atoms impart unique chemical properties, making them valuable scaffolds in organic synthesis.

Hydrazine derivatives, particularly acylhydrazones, are recognized for their utility in constructing heterocyclic systems, which are foundational to many biologically active compounds. organic-chemistry.org The reactivity of the hydrazine moiety allows for a diverse range of chemical transformations, leading to the formation of compounds with applications in pharmaceuticals and agrochemicals.

Historical Context of 1,1-Dibenzoyl-2,2-dimethylhydrazine in Synthetic Chemistry

The historical context of "Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-" is closely tied to the broader exploration of acylhydrazines. Early methods for preparing substituted hydrazines often involved the acylation of hydrazine, followed by alkylation. A notable example from Organic Syntheses describes the preparation of the isomeric 1,2-dibenzoyl-1,2-dimethylhydrazine. This procedure begins with the dibenzoylation of hydrazine sulfate (B86663) to form 1,2-dibenzoylhydrazine. orgsyn.org This intermediate is then methylated using dimethyl sulfate in the presence of a base. orgsyn.org While this specific procedure yields the symmetrical 1,2-isomer, it highlights the general synthetic strategies employed during the period when such compounds were first investigated.

The synthesis of the specific 1,1-dibenzoyl-2,2-dimethyl isomer would necessitate a different synthetic route, likely starting from 1,1-dimethylhydrazine (B165182) (also known as unsymmetrical dimethylhydrazine or UDMH) followed by acylation with benzoyl chloride. The preparation of UDMH itself has been documented since the late 19th and early 20th centuries, with various methods including the reduction of N-nitrosodimethylamine. orgsyn.org

Scope and Objectives of Academic Inquiry into the Compound's Reactivity and Structure

Academic inquiry into "Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-" has been limited, with a primary focus on its reactivity towards specific reagents. A key study investigated the reaction of this compound with methyl p-toluenesulfonate, aiming to understand the sites of electrophilic attack on the molecule. This research provides insight into the electronic and steric effects of the dibenzoyl and dimethyl substituents on the hydrazine core. The objective of such studies is to elucidate the fundamental chemical behavior of these highly substituted hydrazines, which can inform their potential use as synthetic intermediates.

Detailed Research Findings

While comprehensive research on "Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-" is not extensive, some key findings regarding its synthesis and reactivity have been reported.

Synthesis and Characterization

The synthesis of "Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-" can be achieved by the acylation of 1,1-dimethylhydrazine. This reaction typically involves treating 1,1-dimethylhydrazine with two equivalents of benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Detailed spectroscopic characterization data for this specific compound is not widely available in the public domain. However, based on the structure, the expected spectral data can be inferred.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.5-3.5 ppm) and the aromatic protons of the benzoyl groups (multiplets, ~7.2-8.0 ppm). |

| ¹³C NMR | Resonances for the methyl carbons, the quaternary nitrogen-bearing carbon, the carbonyl carbons, and the aromatic carbons. |

| IR Spectroscopy | Strong absorption bands characteristic of the carbonyl groups (C=O) typically in the range of 1650-1700 cm⁻¹. |

Reactivity Studies

A notable study on the reactivity of "Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-" involved its reaction with methyl p-toluenesulfonate. This research aimed to determine the nucleophilicity of the different atoms within the molecule. The findings from this study would indicate whether methylation occurs at one of the nitrogen atoms or potentially at an oxygen atom of the benzoyl groups, providing valuable information about the electronic distribution within the molecule.

Structure

3D Structure

Properties

IUPAC Name |

N-benzoyl-N',N'-dimethylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-17(2)18(15(19)13-9-5-3-6-10-13)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEOKQWKDUVLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Dibenzoyl 2,2 Dimethylhydrazine

Precursor Synthesis: N,N'-Dibenzoylhydrazine

The traditional and well-established method for synthesizing N,N'-dibenzoylhydrazine involves the reaction of benzoyl chloride with hydrazine (B178648) sulfate (B86663) in an alkaline aqueous medium. orgsyn.org In a typical procedure, a solution of sodium hydroxide (B78521) is prepared and cooled, to which hydrazine sulfate is added. orgsyn.org Subsequently, benzoyl chloride and an additional aqueous solution of sodium hydroxide are added slowly and simultaneously from separate funnels while the reaction mixture is stirred and kept cool. orgsyn.org

Table 1: Reagents for N,N'-Dibenzoylhydrazine Synthesis

| Reagent | Molar Equivalent |

|---|---|

| Hydrazine Sulfate | 0.5 mole |

| Sodium Hydroxide | 2.3 moles (total) |

| Benzoyl Chloride | 1.03 moles |

Data derived from a standard laboratory procedure. orgsyn.org

Following the synthesis, the crude N,N'-dibenzoylhydrazine product requires purification to remove unreacted starting materials and by-products. A common initial purification step involves filtering the solid product and washing it. To further purify, the crude material is ground into a paste with 50% aqueous acetone, filtered again, and washed with water. orgsyn.org

The most effective purification method for obtaining high-purity N,N'-dibenzoylhydrazine is recrystallization. The crude product is dissolved in boiling glacial acetic acid. orgsyn.org Upon cooling, the dibenzoylhydrazine crystallizes out as fine, white needles. orgsyn.org These crystals are then filtered, washed with cold water, and dried under reduced pressure to yield a product with a melting point of 234–238°C. orgsyn.org

N-Alkylation Strategies for 1,1-Dibenzoyl-2,2-dimethylhydrazine

The conversion of N,N'-dibenzoylhydrazine to 1,1-dibenzoyl-2,2-dimethylhydrazine is achieved through N-alkylation, specifically methylation. A standard laboratory procedure for this transformation involves the use of a methylating agent such as methyl sulfate in the presence of a base like sodium hydroxide. orgsyn.org

In this process, N,N'-dibenzoylhydrazine is suspended in water with a catalytic amount of sodium hydroxide. orgsyn.org Methyl sulfate and a more concentrated solution of sodium hydroxide are then added dropwise. The reaction is typically heated to facilitate the dissolution of the starting material and the formation of the product. orgsyn.org The resulting 1,1-dibenzoyl-2,2-dimethylhydrazine, which is a solid, is then collected, washed with water, and can be further purified by dissolving it in a solvent like chloroform (B151607), drying the solution, and removing the solvent. orgsyn.org For higher purity, crystallization can be induced from a mixture of ether and petroleum ether. orgsyn.org

The efficiency and selectivity of the N-methylation reaction are significantly influenced by the reaction conditions, including the amount of base used. orgsyn.orgeurekaselect.com In the methylation of N,N'-dibenzoylhydrazine, the quantities of methyl sulfate and sodium hydroxide are noted to be approximations, with the progress of the reaction often monitored by the disappearance of the solid starting material. orgsyn.org It has been observed that the amount of alkali required can be less than the stoichiometrically calculated amount. orgsyn.org

The choice of methylating agent, catalyst, solvent, base, and temperature can greatly affect the selectivity between N-monomethylation and N,N-dimethylation. eurekaselect.com The nature of the base and its concentration can alter the reaction pathway and the distribution of methylated products.

Table 2: Typical Reaction Conditions for Methylation

| Parameter | Condition |

|---|---|

| Methylating Agent | Methyl Sulfate orgsyn.org |

| Base | Sodium Hydroxide orgsyn.org |

| Solvent | Water orgsyn.org |

Emerging Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing focus on developing more environmentally friendly and sustainable synthetic methods in chemistry. For N-methylation reactions, several greener alternatives to traditional reagents like methyl iodide and dimethyl sulfate are being explored. eurekaselect.com

Emerging strategies include the use of eco-friendly methylating agents such as methanol (B129727) and dimethyl carbonate. eurekaselect.com Methanol, when used with a transition metal catalyst, can serve as both a hydrogen source and a methylating reagent in what is known as a transfer hydrogenation/N-methylation process. organic-chemistry.org Another green approach involves the use of carbon dioxide and a reducing agent like hydrogen gas, catalyzed by systems such as Pd/CuZrOx, to achieve N-methylation under relatively mild conditions. rsc.org

Furthermore, the use of visible light as a mediator for the synthesis of acyl hydrazides from acylsilanes represents an innovative approach that avoids the need for additives or transition metals. organic-chemistry.org While not directly applied to 1,1-dibenzoyl-2,2-dimethylhydrazine yet, these emerging methodologies highlight a shift towards more sustainable synthetic practices in organic chemistry that could be adapted for the synthesis of this and related compounds in the future.

Microwave-Assisted Synthesis of Hydrazide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgresearchgate.netdntb.gov.ua This approach can be particularly advantageous in the synthesis of hydrazide derivatives.

A plausible microwave-assisted route to a dibenzoylated hydrazine precursor involves the direct reaction of a hydrazine source with an acylating agent. For instance, the synthesis of the symmetrical 1,2-dibenzoylhydrazine has been efficiently achieved through the microwave irradiation of benzoyl chloride and hydrazine hydrate (B1144303). nih.gov In one reported procedure, mixing benzoyl chloride and hydrazine hydrate and subjecting the mixture to microwave irradiation at 275 W for 5 minutes yielded the desired 1,2-dibenzoylhydrazine. nih.gov This rapid, solvent-free approach highlights the potential of microwave energy to facilitate the formation of the core hydrazide structure.

Table 1: Example of Microwave-Assisted Synthesis of a Dibenzoylhydrazine Derivative

| Reactants | Power (W) | Time (min) | Product | Reference |

|---|---|---|---|---|

| Benzoyl chloride, Hydrazine hydrate | 275 | 5 | 1,2-Dibenzoylhydrazine | nih.gov |

This table illustrates the conditions for a related symmetrical isomer, as direct literature for the target compound is unavailable.

The key advantages of employing microwave assistance in such syntheses include precise temperature control, rapid heating, and the ability to perform reactions in solvent-free or high-boiling point solvent conditions, which can enhance reaction rates and selectivity. organic-chemistry.org

Explorations in Solvent-Free or Reduced-Solvent Methodologies

Solvent-free or reduced-solvent synthetic methodologies are at the forefront of green chemistry, aiming to minimize waste and environmental impact. researchgate.net These techniques are highly relevant to the synthesis of hydrazide derivatives.

A conventional, albeit not solvent-free, historical synthesis of a related compound, 1,2-dibenzoyl-1,2-dimethylhydrazine, involves a two-step process starting from 1,2-dibenzoylhydrazine. orgsyn.org In this method, 1,2-dibenzoylhydrazine is first prepared by the reaction of benzoyl chloride with hydrazine sulfate in an aqueous sodium hydroxide solution. The resulting dibenzoylhydrazine is then methylated using dimethyl sulfate in the presence of a base to yield the N,N'-dimethylated product. orgsyn.org

Adapting this to a solvent-free approach for 1,1-dibenzoyl-2,2-dimethylhydrazine could involve the mechanochemical grinding of reactants. For example, 1,1-dimethylhydrazine (B165182) could be ground with solid benzoyl chloride or a benzoylating agent in a ball mill. Mechanochemistry has been shown to be effective for various organic transformations without the need for a bulk solvent.

Furthermore, a solvent-free synthesis of 1,2-dibenzoylhydrazine has been demonstrated by reacting benzoyl chloride with hydrazine hydrate under microwave irradiation without any solvent. nih.gov This principle could be extended to the target molecule. A potential solvent-free pathway could involve the reaction of 1,1-dimethylhydrazine with two equivalents of benzoyl chloride under neat conditions, possibly with a solid base to scavenge the generated HCl. The reaction could be initiated by grinding or gentle heating.

Table 2: Conventional Synthesis Data for a Related Dibenzoyldimethylhydrazine Isomer

| Step | Reactants | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Hydrazine sulfate, Benzoyl chloride, Sodium hydroxide | Water | 1,2-Dibenzoylhydrazine | 66-75% | orgsyn.org |

| 2 | 1,2-Dibenzoylhydrazine, Dimethyl sulfate, Sodium hydroxide | Water | 1,2-Dibenzoyl-1,2-dimethylhydrazine | - | orgsyn.org |

This table presents data from a conventional synthesis of a related symmetrical isomer, highlighting a classical approach that modern solvent-free methods aim to improve upon.

The exploration of these solvent-free and reduced-solvent methods is driven by the desire for more sustainable chemical manufacturing. By eliminating or reducing solvent use, these methods can lead to easier product isolation, reduced waste streams, and lower energy consumption, making them attractive for the synthesis of specialized chemical compounds like 1,1-dibenzoyl-2,2-dimethylhydrazine. researchgate.net

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

No specific ¹H or ¹³C NMR spectral data, chemical shifts, or coupling constants for Hydrazine (B178648), 1,1-dibenzoyl-2,2-dimethyl- were found. Information regarding two-dimensional NMR methodologies such as COSY or HMQC for this compound is also unavailable.

Specific IR absorption frequencies and band assignments for the functional groups present in Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- could not be located.

Detailed mass spectrometry data, including the molecular ion peak and characteristic fragmentation patterns for Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-, were not available.

Information on the UV-Vis absorption maxima (λmax) and the corresponding electronic transitions for Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- could not be retrieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Molecular Architecture

No crystallographic data for Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- could be located. This indicates that the compound has likely not been crystallized and analyzed using X-ray diffraction, or if it has, the results have not been made publicly available in crystallographic databases.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental X-ray crystallography data, the precise bond lengths, bond angles, and torsion angles for the solid-state structure of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- remain undetermined.

Computational Approaches to Molecular Conformation and Geometry

Computational studies provide valuable insights into molecular structure and energetics. However, specific computational analyses for Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- are not found in the reviewed literature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

There are no published studies that utilize Density Functional Theory (DFT) for the geometry optimization and energy minimization of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-. Such calculations would theoretically predict the most stable three-dimensional arrangement of the atoms in the molecule.

Conformational Landscape Mapping and Stability Studies

Detailed computational explorations of the conformational landscape, which would identify different spatial arrangements of the atoms (conformers) and their relative stabilities for Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-, have not been reported.

While research exists on related isomers, such as 1,2-dibenzoylhydrazine, the unique substitution pattern of 1,1-dibenzoyl-2,2-dimethylhydrazine means that data from these other compounds cannot be extrapolated to accurately describe the target molecule. The steric and electronic effects of having two benzoyl groups on one nitrogen atom and two methyl groups on the other would lead to a distinct molecular structure and conformational behavior.

Further experimental and computational research is necessary to elucidate the structural and conformational properties of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

No published data exists for the quantum chemical investigation of Hydrazine (B178648), 1,1-dibenzoyl-2,2-dimethyl-. Such studies would typically involve the use of methods like Density Functional Theory (DFT) to elucidate the molecule's electronic properties.

There are no specific calculations for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- in the available literature. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.netnih.gov

A charge distribution analysis, using methods like Mulliken or Natural Population Analysis (NPA), has not been reported for Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-. These analyses provide insight into the partial atomic charges and the electron density distribution across the molecule. q-chem.comwikipedia.orgchemrxiv.orguba.ar

Specific calculations regarding the dipole moment and polarization effects of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- are not available. These calculations would help in understanding the molecule's polarity and its interaction with electric fields.

No Molecular Electrostatic Potential (MEP) surface maps for Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- have been published. An MEP analysis would identify the electrophilic and nucleophilic sites, predicting regions of chemical reactivity. researchgate.netnih.gov

Thermodynamic and Kinetic Modeling

There is no documented data on the Gibbs free energy or enthalpy of formation for Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-. These thermodynamic parameters are fundamental for determining the stability and spontaneity of the compound's formation and reactions. scielo.brwikipedia.orglibretexts.org

Transition State Characterization and Reaction Rate Prediction

The study of chemical reactions at a molecular level hinges on the understanding of the transition state, the highest energy point along the reaction coordinate. Computational chemistry provides tools to locate and characterize these fleeting structures, offering insights into the feasibility and kinetics of a reaction. For substituted hydrazines, computational and experimental studies have been combined to understand reaction mechanisms, such as acid-catalyzed hydrolysis. nih.gov In these studies, the resistance to protonation of a specific nitrogen atom in the hydrazine moiety was identified as a critical factor influencing the reaction rate. nih.gov

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to map the potential energy surface of a reaction involving Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-. This would involve identifying the structures of the reactants, products, and any intermediates, as well as the transition states connecting them. Harmonic vibrational frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once the transition state is located and its energy determined, the reaction rate can be predicted using transition state theory. The Arrhenius equation parameters, such as the activation energy, can be calculated from the energy difference between the reactants and the transition state. For instance, studies on the decomposition of hydrazine-based fuels have utilized computational chemistry to determine rate constants for various elementary reactions. mdpi.com A similar approach could be applied to predict the thermal decomposition or other reactions of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-.

Table 1: Representative Calculated Activation Energies for Hydrazine Derivative Reactions

| Reaction | Computational Method | Calculated Activation Energy (kJ/mol) | Reference Compound |

| Catalytic Decomposition | DFT | 46.6 | Hydrazine Nitrate |

| Ozonation (H-abstraction) | DFT | Not specified | Monomethyl Hydrazine |

| Thermal Decomposition | Not specified | Not specified | Hydrazine |

Advanced Computational Methodologies

Beyond static calculations of reaction pathways, a suite of advanced computational techniques can be employed to gain a more dynamic and nuanced understanding of molecular behavior.

Computational spectroscopy is a powerful tool for validating theoretical models against experimental data and for interpreting complex spectra. Density Functional Theory (DFT) calculations are widely used to predict NMR and IR spectra. mdpi.com For Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-, DFT calculations could predict the chemical shifts of its unique protons and carbons, aiding in the assignment of experimental NMR spectra. mdpi.com For example, in a study of a hydrazone derivative, the calculated 1H and 13C NMR spectra were in good agreement with experimental findings. mdpi.com Similarly, the vibrational frequencies from a DFT calculation can be used to simulate the IR spectrum, which can then be compared with the experimental spectrum to confirm the molecular structure and identify characteristic functional group vibrations. mdpi.com The accuracy of these simulations has been significantly enhanced by the development of machine learning models trained on high-level quantum chemistry data. rsc.orgresearchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Hydrazone Derivative

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Compound |

| 1H NMR (ortho-OH, ppm) | 13.54 | Not specified | 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) |

| 13C NMR (-C=N, ppm) | 66.6 | Not specified | 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) |

| IR (C=O stretch, cm-1) | 1670 | Not specified | 2-Cyano-N'-(2-cyano-3-(4-hydroxyphenyl)acryloyl)-3-(4-hydroxyphenyl) acrylohydrazide |

Note: This table provides examples from related compounds to demonstrate the principle of comparing experimental and simulated spectroscopic data. Specific data for Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- would require dedicated computational studies.

Molecules are not static entities but are in constant motion, undergoing conformational changes. Molecular dynamics (MD) simulations provide a computational "microscope" to observe these motions over time. For a molecule like Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-, with several rotatable bonds, MD simulations can explore its conformational space and identify the most stable conformers and the energy barriers between them. This is particularly relevant for understanding its behavior in solution. For instance, dynamic NMR spectroscopy has been used to study the interconverting enantiomorphic pairs (atropisomers) of 2,2'-dimethyl-1-picrylhydrazine in various solvents. researchgate.net MD simulations can complement such experimental studies by providing a detailed atomistic picture of the conformational dynamics. rsc.orgnih.gov These simulations can also be used to understand how the conformational landscape might be influenced by the solvent environment.

Hydrazine and its derivatives are known to participate in various catalytic reactions, including decomposition and hydrogenation. researchgate.net Theoretical modeling can be instrumental in elucidating the mechanisms of these catalytic processes. For example, DFT calculations have been used to study the catalytic decomposition of hydrazine on metal surfaces, identifying different reaction pathways and intermediates. researchgate.net Similar theoretical models could be constructed to explore the potential catalytic transformations of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-. This could involve modeling the interaction of the molecule with a catalyst surface or a molecular catalyst and calculating the energy profile for the entire catalytic cycle. Such studies can guide the development of new catalysts and synthetic methodologies. nih.govresearchgate.net For instance, theoretical studies on the reaction of hydrazones with singlet oxygen have provided insights into the energetics of different reaction pathways, which is relevant for understanding potential degradation mechanisms. nih.gov

Applications in Organic Synthesis and Catalysis

Role as a Key Intermediate in Complex Organic Molecule Construction

Hydrazine (B178648), 1,1-dibenzoyl-2,2-dimethyl-, also known as dibenzoyldimethylhydrazine, serves as a notable intermediate in the synthesis of other organic molecules. A well-documented application is its role in the preparation of symmetrical dimethylhydrazine dihydrochloride. The synthesis involves the methylation of dibenzoylhydrazine to yield dibenzoyldimethylhydrazine, which is then hydrolyzed to produce the target dimethylhydrazine derivative. orgsyn.org

The preparation of dibenzoyldimethylhydrazine itself starts from dibenzoylhydrazine. In a typical procedure, dibenzoylhydrazine is treated with sodium hydroxide (B78521) in water, followed by the addition of methyl p-toluenesulfonate or another methylating agent. orgsyn.orgacs.org The reaction mixture is heated to facilitate the methylation process. The resulting crude dibenzoyldimethylhydrazine can be purified by crystallization from a suitable solvent system, such as a mixture of chloroform (B151607) with ether and petroleum ether, to yield small white needles. orgsyn.org

Table 1: Synthesis of Dibenzoyldimethylhydrazine orgsyn.org

| Reactants | Reagents & Conditions | Product | Yield | Melting Point |

| Dibenzoylhydrazine, Sodium Hydroxide | Water, Methyl p-toluenesulfonate, Heating | Dibenzoyldimethylhydrazine | N/A | 84–87 °C |

| Dibenzoylhydrazine | Sodium Hydroxide, Water, followed by hydrolysis | Dimethylhydrazine Dihydrochloride | 66–75% (overall) | 165–167 °C |

This synthetic route highlights the utility of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- as a stable, isolable intermediate, facilitating the introduction of a dimethylamino group in a protected form, which can be subsequently deprotected under specific conditions.

Investigation of Catalytic Capabilities in Chemical Transformations

While extensive research has been conducted on the catalytic detoxification and oxidation of the related compound 1,1-dimethylhydrazine (B165182) (UDMH), specific studies detailing the catalytic capabilities of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- are not widely documented in the reviewed literature. The presence of benzoyl groups significantly alters the electronic and steric properties of the hydrazine moiety compared to UDMH, suggesting that its catalytic activity, if any, would be substantially different. Further research is required to explore and characterize the potential of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- as a catalyst in various chemical transformations.

Development as a Ligand for Metal-Mediated Processes

The development and application of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- as a ligand in metal-mediated processes are not extensively reported in the available scientific literature. While hydrazone derivatives, in general, are known to form stable complexes with transition metals and have applications in catalysis, specific research focusing on the coordination chemistry of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- with various metal centers and the catalytic activity of such complexes is limited. The steric hindrance from the two benzoyl and two methyl groups may influence its coordination behavior and the stability of the resulting metal complexes.

Stereoselective Transformations Facilitated by Hydrazine-Derived Species

Derivatives and Analogues of 1,1 Dibenzoyl 2,2 Dimethylhydrazine

Systematic Structural Modification for Structure-Reactivity Relationship Studies

Systematic structural modification is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's properties. In the context of 1,1-dibenzoyl-2,2-dimethylhydrazine, such modifications would primarily involve alterations to the benzoyl rings. By introducing various substituents at different positions (ortho, meta, and para) on the phenyl groups, a library of analogues can be generated.

Studies on related acyl hydrazides have demonstrated that such substitutions can impact their biological activity and physical properties. For example, the acidity of the N-H proton in related hydrazides is influenced by the electronic nature of the substituents on the aromatic ring. While 1,1-dibenzoyl-2,2-dimethylhydrazine lacks an N-H proton, the electronic effects of substituents would still propagate to influence the polarity and reactivity of the amide functionalities.

A systematic approach to modification might involve:

Varying the electronic nature of the substituent: Introducing a range of substituents from strongly electron-donating to strongly electron-withdrawing.

Altering the steric bulk of the substituent: Comparing the effects of small substituents (e.g., -F, -OH) with bulkier groups (e.g., -t-butyl, -phenyl).

Changing the position of the substituent: Investigating the differing impacts of ortho, meta, and para substitution on the molecule's conformation and reactivity.

These studies are crucial for understanding how subtle changes in molecular architecture can lead to significant differences in chemical behavior.

Synthesis and Characterization of Related Hydrazide and Hydrazone Compounds

The synthesis of derivatives and analogues of 1,1-dibenzoyl-2,2-dimethylhydrazine would rely on established methods for the formation of hydrazides and the alkylation and acylation of hydrazines. The synthesis of the parent compound itself would likely proceed through a multi-step process. One plausible route involves the initial synthesis of 1,1-dimethylhydrazine (B165182), which is a known compound. This could then be followed by acylation with two equivalents of benzoyl chloride or another suitable benzoylating agent.

The synthesis of related hydrazide and hydrazone compounds provides a broader context for understanding the chemistry of 1,1-dibenzoyl-2,2-dimethylhydrazine. Hydrazides are typically synthesized by the reaction of a carboxylic acid derivative (such as an acid chloride or ester) with hydrazine (B178648) or a substituted hydrazine. For instance, the reaction of benzoyl chloride with hydrazine hydrate (B1144303) can yield 1,2-dibenzoylhydrazine researchgate.netnih.gov.

The synthesis of unsymmetrical N,N'-diacylhydrazines can be achieved by reacting hydrazides with another carboxylic acid derivative. Furthermore, the synthesis of tetrasubstituted hydrazines can be accomplished through stepwise alkylation and acylation reactions using a triprotected hydrazine reagent rsc.org. The synthesis of N,N-dimethylhydrazides has also been reported, providing a pathway to one half of the target molecule's structure google.com.

Hydrazones, another important class of related compounds, are formed by the condensation of hydrazines or hydrazides with aldehydes or ketones. These compounds are characterized by the R₁R₂C=NNR₃R₄ functional group. The synthesis of various hydrazide-hydrazone derivatives has been extensively reported, often highlighting their potential biological activities nih.gov.

Table 1: Synthesis of Related Hydrazide and Hydrazone Compounds

| Compound Type | General Synthetic Method | Starting Materials Example | Product Example |

| Symmetrical Diacylhydrazine | Acylation of hydrazine hydrate | Benzoyl chloride, Hydrazine hydrate | 1,2-Dibenzoylhydrazine |

| N,N-Dimethylhydrazide | Reductive alkylation of an acid hydrazide | Acetylhydrazine, Formaldehyde | N,N-Dimethyl-2-acetylhydrazine |

| Tetrasubstituted Hydrazine | Stepwise alkylation/acylation of a protected hydrazine | Triprotected hydrazine, Alkyl/Acyl halides | Tetrasubstituted hydrazine derivative |

| Hydrazone | Condensation of a hydrazide with an aldehyde | 6-Hydrazino-2,4-disubstituted-s-triazine, p-Substituted benzaldehyde | s-Triazine hydrazone derivative |

Characterization of these synthesized compounds is typically achieved using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

Infrared (IR) spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the amide.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

X-ray Crystallography: To determine the precise three-dimensional structure in the solid state.

Comparative Analysis of Electronic and Steric Effects of Substituents

The electronic and steric effects of substituents on the benzoyl rings of 1,1-dibenzoyl-2,2-dimethylhydrazine analogues would play a critical role in determining their properties and reactivity.

Electronic Effects:

The electronic influence of a substituent is its ability to donate or withdraw electron density from the aromatic ring, which is transmitted through the π-system (resonance effect) and the σ-bonds (inductive effect).

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density on the benzoyl group. This can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), a quantitative understanding of the electronic effects can be achieved. Studies on other aromatic systems have shown a linear relationship between the position of absorption bands in their electronic spectra and the Hammett substituent constants wikipedia.org.

Steric Effects:

Steric effects arise from the spatial arrangement of atoms and the repulsion between electron clouds of bulky groups. In the context of 1,1-dibenzoyl-2,2-dimethylhydrazine analogues, steric hindrance can significantly impact:

Conformation: Bulky substituents, particularly in the ortho position of the benzoyl rings, can restrict rotation around the N-C and C-C single bonds. This can lead to a preferred conformation where the bulky groups are oriented to minimize steric clash.

Reactivity: Steric hindrance can shield the reactive centers of the molecule, such as the carbonyl carbons, from attack by other reagents. This can lead to a decrease in reaction rates. The impact of steric effects on electrophilic aromatic substitution reactions is a well-documented phenomenon youtube.com.

Table 2: Predicted Influence of Substituents on Analogues of 1,1-Dibenzoyl-2,2-dimethylhydrazine

| Substituent Type | Position | Predicted Electronic Effect | Predicted Steric Effect |

| Electron-Donating (e.g., -OCH₃) | para | Increased electron density on the benzoyl ring | Minimal |

| Electron-Withdrawing (e.g., -NO₂) | para | Decreased electron density on the benzoyl ring | Minimal |

| Bulky Alkyl (e.g., -C(CH₃)₃) | ortho | Weak electron donation | Significant restriction of rotation around N-C bond, potential shielding of the carbonyl group |

| Halogen (e.g., -Cl) | ortho | Inductive electron withdrawal, weak resonance donation | Moderate steric hindrance |

A comparative analysis of a series of substituted analogues would involve synthesizing the compounds and then systematically measuring their properties. This could include spectroscopic analysis to probe changes in electronic structure, kinetic studies to measure reaction rates, and computational modeling to rationalize the observed trends in terms of electronic and steric parameters.

Future Research Directions and Emerging Paradigms

Design and Development of Novel, Efficient Synthetic Routes

The synthesis of unsymmetrical, tetrasubstituted hydrazines like 1,1-dibenzoyl-2,2-dimethylhydrazine remains a significant challenge. The development of efficient, high-yield, and scalable synthetic routes is the foundational step required to unlock its potential. Current methodologies for synthesizing substituted hydrazines often suffer from limitations such as harsh reaction conditions, low yields, and the formation of isomeric byproducts. researchgate.netrsc.org Future research should focus on overcoming these hurdles.

Potential synthetic strategies that warrant exploration include:

Sequential Acylation of 1,1-Dimethylhydrazine (B165182): A direct approach involves the reaction of commercially available 1,1-dimethylhydrazine with two equivalents of an acylating agent like benzoyl chloride. Key challenges to investigate would be controlling the reaction to prevent side reactions and optimizing conditions (base, solvent, temperature) to maximize the yield of the desired product.

Reductive Acylation Pathways: An alternative could involve the synthesis of a hydrazone precursor followed by a reduction and subsequent acylation, a strategy that has found success in creating other complex hydrazine (B178648) derivatives. nih.gov

Transition-Metal-Catalyzed Approaches: Modern synthetic methods, such as copper-catalyzed multicomponent reactions, have been effective for producing other diacylhydrazines and could be adapted for this target molecule. rsc.org Investigating catalysts that can mediate the formation of the N-N bond or the subsequent functionalization could lead to more efficient and selective processes.

A comparative analysis of these potential routes highlights the areas requiring focused research.

Deeper Mechanistic Investigations into Complex Reactions

The unique electronic and steric environment of 1,1-dibenzoyl-2,2-dimethylhydrazine suggests that its reactivity will be non-trivial. The nitrogen atom bearing two benzoyl groups is electron-deficient, while the dimethylated nitrogen is a sterically hindered but potentially nucleophilic center. An early report detailed the reaction of 1,1-dibenzoyl-2,2-dimethylhydrazine with methyl p-toluenesulfonate, indicating that the molecule can undergo electrophilic attack, though the precise mechanism and site of reaction require further elucidation. acs.org

Future mechanistic studies should aim to:

Probe Nucleophilicity and Basicity: Systematically investigate the reaction of the molecule with a series of electrophiles and acids to determine the relative reactivity of the two nitrogen atoms. Computational studies could complement experimental work to rationalize the observed outcomes.

Investigate Thermal and Photochemical Stability: The sterically congested N-N bond may be susceptible to cleavage under thermal or photochemical conditions, potentially generating novel radical species. Mechanistic studies using techniques like electron paramagnetic resonance (EPR) spectroscopy could provide insight into these pathways.

Explore Rearrangement Reactions: The diacylhydrazine motif can participate in various rearrangement reactions. Investigating the behavior of 1,1-dibenzoyl-2,2-dimethylhydrazine under acidic, basic, or thermal stress could uncover novel molecular transformations. Insights can be drawn from mechanistic studies on related compounds, such as the ozonolysis of dimethylhydrazine, which reveals complex product distributions and reaction pathways. researchgate.net

Exploration of Undiscovered Catalytic and Synthetic Roles

The structural features of 1,1-dibenzoyl-2,2-dimethylhydrazine suggest it could serve in roles beyond that of a simple chemical intermediate. The two carbonyl oxygen atoms and the adjacent nitrogen atom form a potential bidentate chelation site, similar to that in 1,2-dibenzoylhydrazine, which is known to complex metal ions. nih.gov

Key areas for exploration include:

Ligand Development for Catalysis: The compound could be investigated as a ligand for transition metals in catalysis. The unique steric and electronic properties imparted by the dimethyl and dibenzoyl groups could lead to catalysts with novel reactivity or selectivity in reactions such as cross-coupling, oxidation, or reduction.

Precursor for Heterocyclic Synthesis: Hydrazine derivatives are foundational building blocks for a vast array of nitrogen-containing heterocycles. nih.govnbinno.com Research into the controlled cleavage and cyclization of 1,1-dibenzoyl-2,2-dimethylhydrazine could provide pathways to novel pyrazole, pyridazine, or other heterocyclic systems that are difficult to access through conventional means.

Source of Reactive Intermediates: As a precursor, the molecule could be used to generate specific reactive intermediates, such as aminyl radicals or nitrenes, under controlled conditions for use in subsequent synthetic transformations.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of synthesizing and reacting a molecule like 1,1-dibenzoyl-2,2-dimethylhydrazine makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of synthetic routes, and discovery of novel materials. rjptonline.orgmit.edu

The integration of AI/ML can accelerate research on this compound in several ways:

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and unconventional synthetic pathways that a human chemist might overlook. nih.gov These programs can analyze vast reaction databases to identify the most promising strategies for assembling this complex target.

Reaction Outcome and Yield Prediction: For the proposed synthetic routes (Section 8.1) and reactivity studies (Section 8.2), ML models can be trained to predict the likely products, yields, and optimal reaction conditions (e.g., catalyst, solvent, temperature). rjptonline.org This can significantly reduce the amount of trial-and-error experimentation required in the lab.

Discovery of Novel Applications: AI algorithms can screen the structure of 1,1-dibenzoyl-2,2-dimethylhydrazine against biological and material property databases to predict potential, undiscovered applications, such as its utility as a catalyst or pharmacophore, guiding the experimental work described in Section 8.3. researchgate.net

Q & A

Q. What are the established synthetic routes for 1,1-dibenzoyl-2,2-dimethylhydrazine, and how is purity confirmed?

Methodological Answer: The compound is synthesized via reactions involving acylating agents under controlled conditions. For example, 1,1-dibenzoyl-2,2-dimethylhydrazine can be prepared by reacting 2,2-dimethylhydrazine with benzoyl chloride in a stoichiometric ratio under inert atmosphere. Post-synthesis, purity is confirmed using thin-layer chromatography (TLC) with solvent systems like CH₃Cl/MeOH (6:4) to monitor reaction progress . Nuclear magnetic resonance (NMR) spectroscopy (e.g., Perkin-Elmer R-20 spectrometer with hexamethyldisiloxane as an internal standard) is employed to verify structural integrity, focusing on characteristic peaks for benzoyl and methyl groups .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR are critical for identifying substituents. For instance, the methyl groups at the 2,2-positions appear as distinct singlets, while aromatic protons from benzoyl groups show splitting patterns in the 7.0–8.0 ppm range .

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (~1650–1700 cm⁻¹) and N–H (~3300 cm⁻¹) bonds confirm acylhydrazine functionality.

- Mass Spectrometry (MS) : High-resolution MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the molecular formula .

Q. How does pH influence the stability of 1,1-dibenzoyl-2,2-dimethylhydrazine?

Methodological Answer: Stability studies under varying pH (e.g., 2–12) reveal hydrolysis trends. Under acidic conditions (pH < 4), the hydrazone linkage may undergo protonation, leading to decomposition. In alkaline environments (pH > 10), nucleophilic attack on the carbonyl groups can occur. Experimental protocols involve incubating the compound in buffered solutions at 25–37°C, followed by HPLC or UV-Vis monitoring of degradation products over time .

Advanced Research Questions

Q. What mechanistic pathways explain the thermal deacylation of 1,1-dibenzoyl-2,2-dimethylhydrazine?

Methodological Answer: Thermal treatment (120–130°C) with methyl p-toluenesulfonate triggers deacylation via intermediate formation of 1,1,1-trimethyl-2-benzoylhydrazinium hydroxide. This stepwise process involves: (i) Acylium Ion Formation : Benzoyl groups detach as acylium ions, reacting with p-toluenesulfonate. (ii) Rearrangement : The intermediate undergoes cycloreversion to yield substituted hydrazinium salts and benzoic anhydride. Kinetic studies using differential scanning calorimetry (DSC) and in situ FTIR can track these transitions .

Q. How can computational modeling predict catalytic activity in hydrazine-mediated reactions?

Methodological Answer: Density functional theory (DFT) calculations assess activation barriers for key steps like cycloaddition and cycloreversion. For example, [2.2.2]-bicyclic hydrazine catalysts exhibit lower activation energies (~15 kcal/mol) compared to [2.2.1] analogs due to reduced steric strain. Researchers use Gaussian or ORCA software packages with B3LYP/6-31G(d) basis sets to optimize transition states and compare reaction pathways .

Q. What experimental protocols assess the genotoxic potential of this compound?

Methodological Answer:

- Ames Test : Evaluate mutagenicity in Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 liver microsomes). Dose-response curves at 0.1–100 μM identify mutagenic thresholds .

- Comet Assay : Measure DNA damage in human lymphocytes or E. coli cells exposed to the compound. Electrophoresis under alkaline conditions quantifies strand breaks via tail moment analysis .

Safety and Handling Protocols

Q. What are the toxicity thresholds for 1,1-dibenzoyl-2,2-dimethylhydrazine in biological systems?

Methodological Answer: Acute toxicity is assessed using rodent models (e.g., LD₅₀ determination via oral or dermal exposure). Subchronic studies (28–90 days) monitor organ-specific effects (liver, kidneys) through histopathology and serum biomarkers. Hydrazine derivatives are classified as "highly toxic" with survival rates <50% at 30% concentration in in vitro cytotoxicity assays .

Contradictions and Limitations

- Toxicity Data : While hydrazines are broadly toxic, structural modifications (e.g., benzoyl groups) may reduce volatility and acute hazards compared to simpler analogs like 1,2-dimethylhydrazine .

- Catalytic Efficiency : Computational predictions of catalytic activity ([2.2.2]-hydrazines) require experimental validation due to solvent and temperature dependencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.